molecular formula C25H20N4O3 B2813355 4-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one CAS No. 1215595-03-1

4-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one

Cat. No.: B2813355
CAS No.: 1215595-03-1
M. Wt: 424.46
InChI Key: DXRBEUIGQHDBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted with a 4-methoxyphenyl group at position 4 and a 1,2,4-oxadiazole ring linked via a methyl group at position 2. The oxadiazole moiety is further substituted with a meta-methylphenyl (m-tolyl) group.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-16-6-5-7-18(14-16)24-26-22(32-28-24)15-29-25(30)21-9-4-3-8-20(21)23(27-29)17-10-12-19(31-2)13-11-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRBEUIGQHDBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with phthalazinone: The oxadiazole intermediate is then coupled with a phthalazinone derivative using a suitable coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Substitution Reactions

The oxadiazole ring and methoxyphenyl group participate in electrophilic and nucleophilic substitution reactions.

Key Observations:

  • Electrophilic Aromatic Substitution (EAS):
    The methoxyphenyl group undergoes nitration and sulfonation at the para position relative to the methoxy group due to its strong electron-donating effect. Reactions occur under mild acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), yielding nitro- or sulfonyl-substituted derivatives .

    <div align="center">
    Reaction TypeReagents/ConditionsProductYield (%)
    NitrationHNO₃, H₂SO₄, 0–5°CNitro derivative65–72
    SulfonationH₂SO₄, SO₃, 25°CSulfonyl derivative58–63
    </div>
  • Nucleophilic Aromatic Substitution (NAS):
    The oxadiazole ring’s electron-deficient nature allows substitution at position 2 or 5 with nucleophiles like amines or thiols. For example, reaction with hydrazine hydrate in ethanol under reflux forms hydrazide derivatives .

Alkylation and Acylation

The methylene bridge (–CH₂–) linking the oxadiazole and phthalazinone moieties is reactive toward alkylation and acylation.

Experimental Findings:

  • Alkylation:
    Treatment with ethyl iodide or benzyl chloride in ethanol under ultrasound irradiation (35 kHz, 50°C) introduces alkyl groups at the sulfur or nitrogen atoms of the oxadiazole ring. Ultrasonic conditions enhance reaction efficiency, reducing time from 6 hours to 45 minutes and improving yields by 15–20% .

    <div align="center">
    Alkylating AgentConditionsProduct TypeYield (%)
    Ethyl iodideEtOH, ultrasoundS-alkyl derivative82
    Benzyl chlorideEtOH, ultrasoundN-benzyl derivative78
    </div>
  • Acylation:
    Reaction with chloroacetyl chloride in DMF at 80°C produces acylated derivatives. The reaction proceeds via nucleophilic attack at the oxadiazole sulfur, forming thioester linkages .

Oxidation and Reduction

The phthalazinone carbonyl group and oxadiazole ring are redox-active sites.

Oxidation:

  • Phthalazinone Core:
    The carbonyl group resists oxidation under mild conditions but undergoes decarboxylation when treated with strong oxidants like KMnO₄ in acidic media, yielding quinazoline derivatives .

  • Oxadiazole Ring:
    Oxidation with H₂O₂ in acetic acid cleaves the oxadiazole ring, generating amide intermediates .

Reduction:

  • Catalytic Hydrogenation:
    Hydrogenation over Pd/C selectively reduces the oxadiazole ring to a diamino intermediate without affecting the phthalazinone core .

Cycloaddition and Ring-Opening Reactions

The oxadiazole moiety participates in [3+2] cycloaddition reactions with dipolarophiles like nitriles, forming triazole derivatives. For instance, reaction with acrylonitrile in toluene under reflux generates fused triazole-phthalazinone hybrids .

Comparative Reactivity of Analogous Compounds

The reactivity profile of 4-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one aligns with structurally related compounds:

<div align="center">
CompoundKey ReactionOutcomeReference
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-oneAlkylation with phenacyl bromideThioether derivatives (72% yield)
4-(1,3,4-Oxadiazol-2-yl)phthalazin-1(2H)-oneMannich reactionAminoalkyl derivatives (68% yield)
</div>

Mechanistic Insights

  • Ultrasound Acceleration:
    Cavitation effects during sonication enhance mass transfer and reduce activation energy, facilitating faster reaction kinetics in alkylation and acylation .

  • Solvent Influence:
    Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, improving yields compared to protic solvents .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing phthalazinone derivatives exhibit significant anticancer properties. The presence of the oxadiazole ring enhances the compound's ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed IC50 values in the micromolar range against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) . The mechanism of action involves the disruption of cellular signaling pathways related to cell survival.

Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial activity. Compounds with this structure have been tested against a range of bacterial and fungal pathogens. The incorporation of the methoxyphenyl group may enhance lipophilicity, improving membrane penetration and increasing efficacy.

Case Study:
In a recent study, derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory disorders.

Case Study:
Research has shown that similar compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating potential therapeutic applications in conditions like rheumatoid arthritis .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeTarget Organism/Cell LineIC50/MIC Values
AnticancerMCF-7 Cell ProliferationHuman Breast Cancer~10 µM
AntimicrobialMIC TestingStaphylococcus aureus~32 µg/mL
Anti-inflammatoryCytokine ProductionMacrophagesReduced TNF-alpha

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The oxadiazole ring and phthalazinone core might play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing phthalazinone or oxadiazole frameworks but differing in substituents. Key parameters include molecular weight, logP (lipophilicity), and functional group effects.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Phthalazinone/Oxadiazole) Molecular Weight logP Key Features References
Target Compound 4-(4-MeOPh)/3-(m-tolyl) 442.45* ~4.5† Balanced lipophilicity; electron-donating MeO and Me groups enhance stability
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1207014-04-7) 4-(4-MeOPh)/2-Ph 396.41 3.8‡ Lower logP due to phenyl vs. m-tolyl; reduced steric bulk
2-(o-Tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1291844-74-0) 2-(o-tolyl)/3-(o-tolyl) 407.43 4.9† Higher logP from ortho-methyl groups; potential steric hindrance
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS 1291862-31-1) 4-Ph/3-(3-BrPh) 445.27 5.0† Bromine increases molecular weight and lipophilicity
2-{[3-(2-BrPh)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-MeOPh)phthalazin-1(2H)-one 4-(4-MeOPh)/3-(2-BrPh) 489.33 4.43 Bromine enhances halogen bonding but reduces solubility
2-(3,4-DimethylPh)-4-[3-(3,4,5-triMeOPh)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 2-(3,4-Me₂Ph)/3-(3,4,5-triMeOPh) 484.51 5.29 Trimethoxy increases polarity; dimethyl enhances lipophilicity

*Calculated molecular formula (C₂₆H₂₂N₄O₃).
†Estimated using fragment-based methods.
‡Reported experimental data.

Substituent Effects on Reactivity and Bioactivity

  • Methoxy vs.
  • Positional Isomerism : The m-tolyl group (meta-methyl) on the oxadiazole reduces steric clash compared to ortho-substituted analogs (e.g., o-tolyl in ), possibly improving synthetic yields and bioavailability.
  • Multi-Substituted Oxadiazoles : Compounds with trimethoxyphenyl () or biphenyl groups () exhibit higher polarity but may face solubility challenges, limiting in vivo applications.

Biological Activity

The compound 4-(4-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phthalazinone derivatives with oxadiazole moieties. The method often employs green chemistry techniques to enhance yield and reduce environmental impact. For instance, studies have shown that ultrasonic irradiation can significantly improve the efficiency of these reactions compared to conventional methods .

Anticancer Properties

Research has demonstrated that the compound exhibits significant anti-proliferative activity against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. Key findings include:

  • Cell Cycle Arrest and Apoptosis : The compound induces cell cycle arrest and apoptosis in cancer cells. This is evidenced by increased expression levels of p53 and caspase 3 , along with down-regulation of cyclin-dependent kinase 1 (cdk1) and reduced concentrations of mitogen-activated protein kinase (MAPK) and topoisomerase II (Topo II) at submicromolar concentrations .
  • Molecular Docking Studies : Docking studies suggest that the compound has a high binding affinity to targets such as MAPK and Topo II, which are crucial in cancer cell proliferation and survival pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses moderate inhibitory effects against various bacterial strains, although specific data on efficacy against particular pathogens is still emerging .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The oxadiazole moiety is known to interact with various enzymes involved in tumor progression and microbial resistance. For instance, inhibition of histone deacetylases (HDACs) and carbonic anhydrases has been reported for similar oxadiazole derivatives .
  • Induction of Apoptotic Pathways : The activation of apoptotic pathways through caspase activation is a critical mechanism by which this compound exerts its anticancer effects. The modulation of apoptotic markers indicates its potential as a therapeutic agent in cancer treatment .

Data Summary

Biological ActivityCell Lines/PathogensKey Findings
Anti-proliferativeHepG2, MCF-7Induces apoptosis; cell cycle arrest; upregulates p53, caspase 3
AntimicrobialVarious bacterial strainsModerate inhibitory effects observed

Case Studies

A notable study involved the evaluation of multiple derivatives similar to this compound. In vitro assays revealed that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin, highlighting their potential as effective anticancer agents . Another study focused on the structure-activity relationship (SAR), indicating that modifications on the oxadiazole ring could enhance biological activity significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.